molecular formula C15H18Cl2N2O2 B7057911 N-[2-(2,6-dichlorophenyl)-2-methylpropyl]-5-oxopyrrolidine-3-carboxamide

N-[2-(2,6-dichlorophenyl)-2-methylpropyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B7057911
M. Wt: 329.2 g/mol
InChI Key: PWSZZJPYBIJCEO-UHFFFAOYSA-N
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Description

N-[2-(2,6-dichlorophenyl)-2-methylpropyl]-5-oxopyrrolidine-3-carboxamide is a chemical compound known for its significant pharmacological properties It is structurally characterized by the presence of a pyrrolidine ring, a dichlorophenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,6-dichlorophenyl)-2-methylpropyl]-5-oxopyrrolidine-3-carboxamide typically involves the reaction of 2,6-dichlorophenylacetic acid with appropriate reagents to form the desired product. One common method includes the use of a palladium-catalyzed coupling reaction, where 2,6-dichlorophenylacetic acid is reacted with a suitable amine under controlled conditions . The reaction conditions often involve the use of solvents like toluene and catalysts such as palladium chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,6-dichlorophenyl)-2-methylpropyl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(2,6-dichlorophenyl)-2-methylpropyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of prostaglandins, which are mediators of inflammation and pain . This inhibition leads to its anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,6-dichlorophenyl)-2-methylpropyl]-5-oxopyrrolidine-3-carboxamide is unique due to its specific structural features, such as the pyrrolidine ring and the carboxamide group, which contribute to its distinct pharmacological profile. Its ability to selectively inhibit cyclooxygenase enzymes makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

N-[2-(2,6-dichlorophenyl)-2-methylpropyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl2N2O2/c1-15(2,13-10(16)4-3-5-11(13)17)8-19-14(21)9-6-12(20)18-7-9/h3-5,9H,6-8H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSZZJPYBIJCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1CC(=O)NC1)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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